4-Chloro-6-methoxyquinolin-3-amine
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Overview
Description
4-Chloro-6-methoxyquinolin-3-amine is a heterocyclic compound with the molecular formula C10H9ClN2O. It is a derivative of quinoline, a class of compounds known for their wide range of biological activities and applications in medicinal chemistry . Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxyquinolin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-6-methoxyquinoline.
Amination Reaction: The 4-chloro-6-methoxyquinoline undergoes an amination reaction to introduce the amine group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition-metal catalyzed reactions, such as those involving palladium or copper catalysts, are commonly employed in industrial settings to facilitate efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxyquinolin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Scientific Research Applications
4-Chloro-6-methoxyquinolin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Chemical Research: It serves as a precursor for the synthesis of various heterocyclic compounds with potential biological activities.
Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxyquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The compound may also interact with other cellular pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methoxyquinoline: Lacks the amine group at the 3-position.
4-Chloro-6-methoxyquinolin-7-ol: Contains a hydroxyl group at the 7-position instead of an amine at the 3-position.
Quinoline: The parent compound without any substituents.
Uniqueness
4-Chloro-6-methoxyquinolin-3-amine is unique due to the presence of both the chloro and methoxy groups, as well as the amine group at the 3-position. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H9ClN2O |
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Molecular Weight |
208.64 g/mol |
IUPAC Name |
4-chloro-6-methoxyquinolin-3-amine |
InChI |
InChI=1S/C10H9ClN2O/c1-14-6-2-3-9-7(4-6)10(11)8(12)5-13-9/h2-5H,12H2,1H3 |
InChI Key |
AMEIHWPHXJHIQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)N)Cl |
Origin of Product |
United States |
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